

Eravacycline and Colistin: A Synergistic Alliance Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eravacycline dihydrochloride*

Cat. No.: B560568

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) infections necessitates innovative therapeutic strategies. One promising approach is the use of antibiotic combination therapy to enhance efficacy and combat resistance. This guide provides a comprehensive comparison of the synergistic activity of eravacycline, a novel fluorocycline antibiotic, with colistin, a last-resort polymyxin, against critical MDR pathogens. The data presented herein is collated from various in vitro studies, offering a valuable resource for researchers, scientists, and drug development professionals.

In Vitro Synergy of Eravacycline and Colistin

The combination of eravacycline and colistin has demonstrated significant synergistic and additive effects against several clinically important Gram-negative bacteria. This synergy is particularly noteworthy against carbapenem-resistant strains, where treatment options are severely limited. The following tables summarize the key findings from in vitro synergy testing using checkerboard and time-kill assays.

Acinetobacter baumannii

Carbapenem-resistant *Acinetobacter baumannii* (CRAB) is a notoriously difficult-to-treat pathogen. The combination of eravacycline and colistin has been investigated as a potential therapeutic option.

Study Highlights	Eravacycline MIC Range (mg/L)	Colistin MIC Range (mg/L)	Synergy Results (Checkerboard Assay)	Time-Kill Assay Findings
Özger et al.[1][2]	1 - 4	0.5 - 256	10% of strains showed synergy; 30% showed an additive effect. No antagonism was observed.	Not specified in the abstract.
Li et al.[3]	Not specified	Not specified	Eravacycline combined with polymyxin B (colistin) showed synergy.	4xMIC eravacycline-colistin combinations were synergistic. [3]
Anonymous[4]	Not specified	Not specified	Eravacycline-ceftazidime was the most potent combination with 80% synergism.	Not specified.

Table 1: Synergistic Activity of Eravacycline and Colistin against *Acinetobacter baumannii*

The combination has also been shown to be effective against biofilm formation. In one study, the eravacycline-colistin combination inhibited biofilm formation by 86% at 1xMIC.[3]

Klebsiella pneumoniae

Carbapenem-resistant *Klebsiella pneumoniae* (CRKP) is another major public health threat. The synergy of eravacycline and colistin offers a potential avenue for treating infections caused by this pathogen.

Study Highlights	Eravacycline MIC Range (mg/L)	Colistin MIC Range (mg/L)	Synergy Results (Checkerboard Assay)	Time-Kill Assay Findings
Özger et al.[5]	0.5 - 8	0.25 - 64	40% of strains showed synergy. No antagonism was detected.	Synergistic and bactericidal activity observed at sub-inhibitory concentrations, even in colistin-resistant isolates.
Li et al.[3]	Not specified	Not specified	Eravacycline-polymyxin B combination showed over 30% synergy.	Not specified.
Anonymous[6]	Not specified	Not specified	20% of eravacycline-resistant CRKP strains exhibited synergistic effects with polymyxin B.	Not specified.

Table 2: Synergistic Activity of Eravacycline and Colistin against *Klebsiella pneumoniae*

Escherichia coli

The combination has also been evaluated against carbapenem-resistant *Escherichia coli*.

Study Highlights	Eravacycline MIC Range (mg/L)	Colistin MIC Range (mg/L)	Synergy Results (Checkerboard Assay)
Radhakrishnan et al. [7]	Not specified	Not specified	Eravacycline and polymyxin B combination resulted in 60% synergism.
Li et al.[3]	Not specified	Not specified	Eravacycline-polymyxin B combination showed over 30% synergy.

Table 3: Synergistic Activity of Eravacycline and Colistin against Escherichia coli

Pseudomonas aeruginosa

Current research on the synergistic activity of eravacycline and colistin against *Pseudomonas aeruginosa* is limited. While some studies have explored combinations of colistin with other antibiotics or eravacycline with other agents against this pathogen, specific data on the eravacycline-colistin pairing is not as readily available.[8][9][10] Further investigation is warranted to determine the potential of this combination against *P. aeruginosa*.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of eravacycline and colistin synergy.

Checkerboard Broth Microdilution Assay

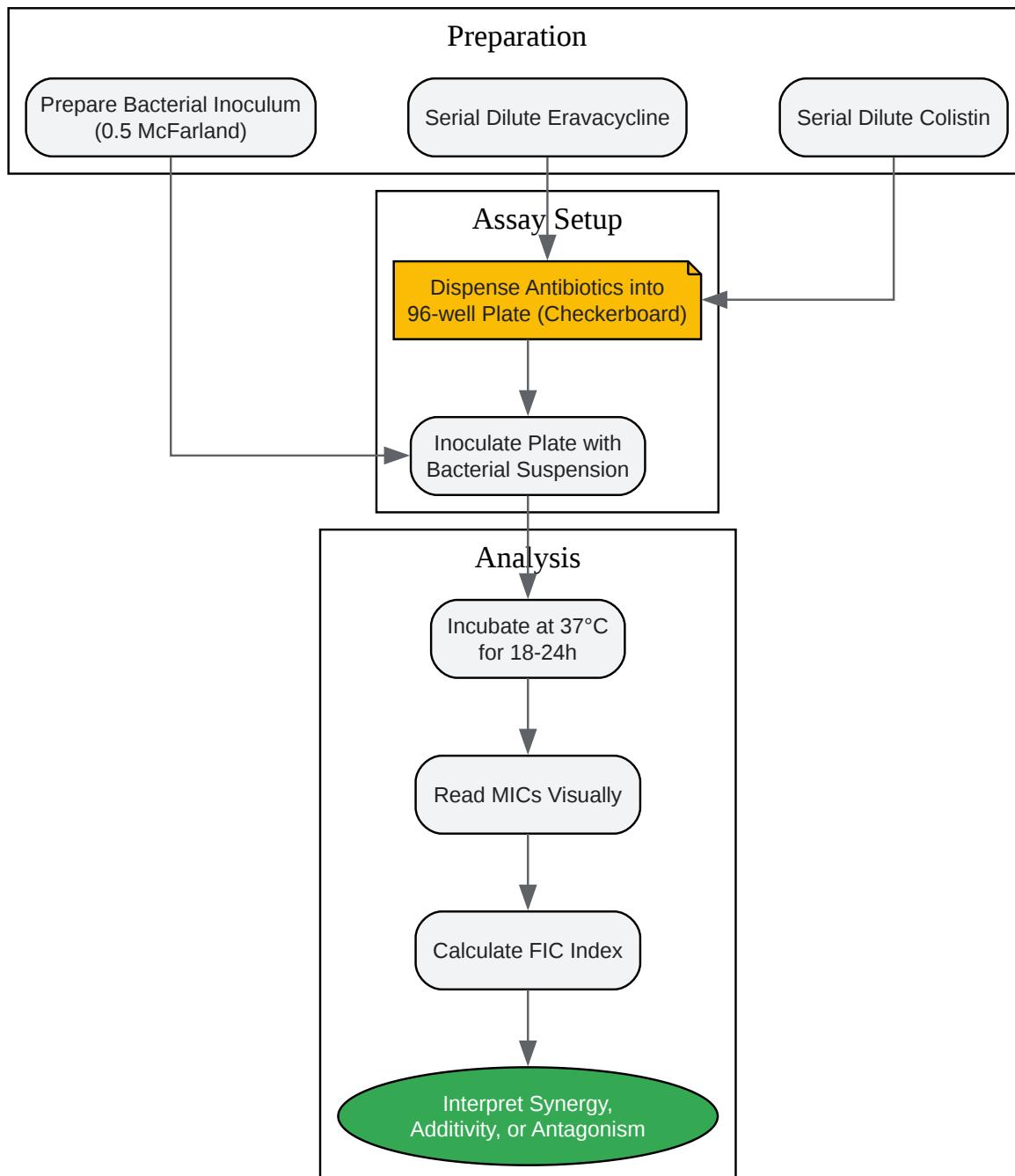
This method is used to determine the in vitro synergy of two antimicrobial agents.

- Preparation of Antibiotic Solutions: Stock solutions of eravacycline and colistin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
- Plate Setup: In a 96-well microtiter plate, serial dilutions of eravacycline are added to the columns, and serial dilutions of colistin are added to the rows. This creates a matrix of wells

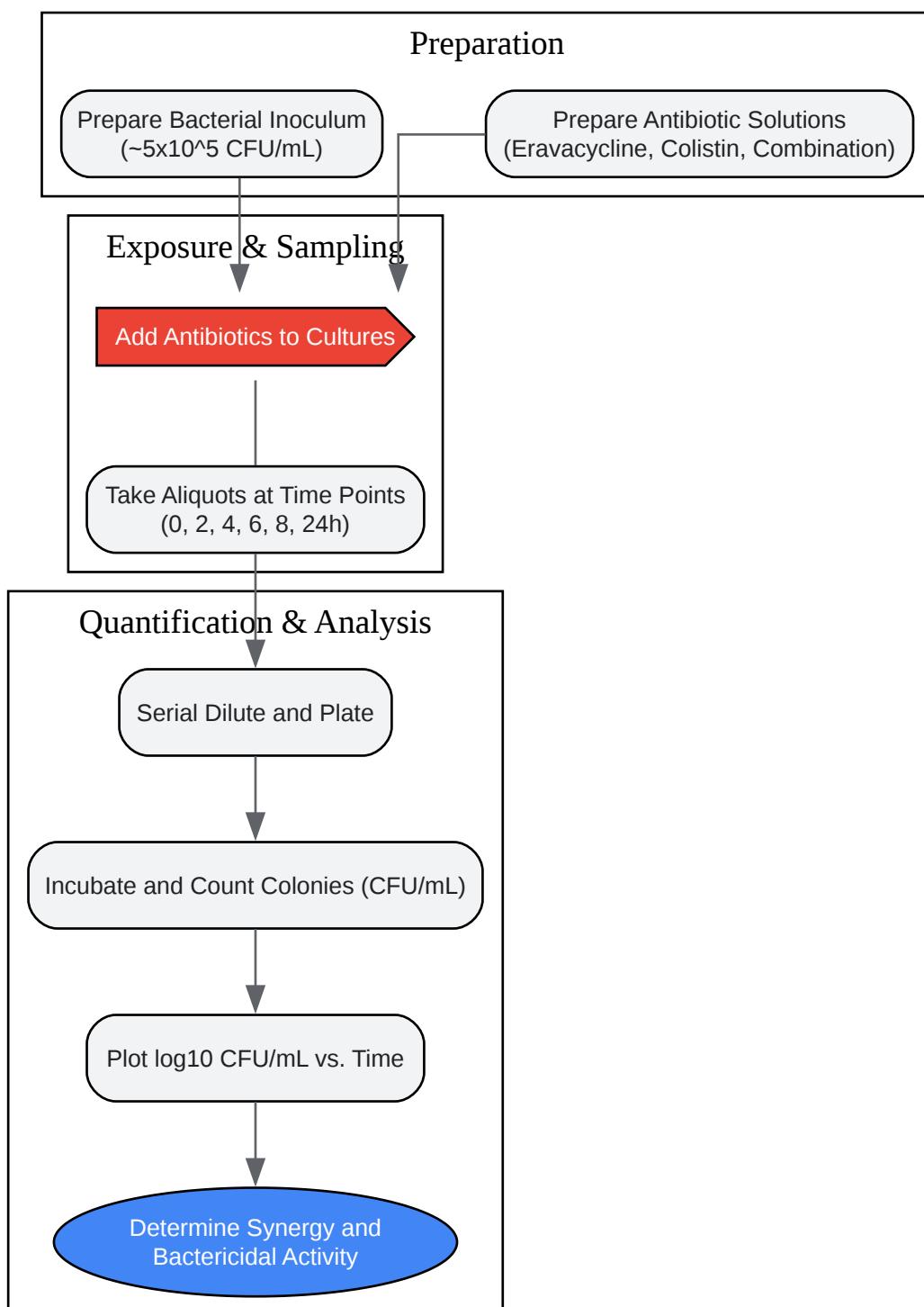
with varying concentrations of both drugs.

- Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Data Analysis: The wells are visually inspected for turbidity to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Eravacycline + FIC of Colistin Where FIC = MIC of drug in combination / MIC of drug alone.
 - Synergy: FIC index ≤ 0.5
 - Additive/Indifference: $0.5 < \text{FIC index} \leq 4$
 - Antagonism: FIC index > 4

Time-Kill Assay


This dynamic assay provides information on the rate of bacterial killing over time.

- Preparation of Cultures: A starting inoculum of approximately 5×10^5 CFU/mL is prepared in CAMHB.
- Exposure to Antibiotics: The bacterial suspension is exposed to eravacycline alone, colistin alone, and the combination of eravacycline and colistin at specific concentrations (e.g., 0.25x, 0.5x, 1x MIC). A growth control without antibiotics is also included.
- Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
- Colony Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of viable colonies (CFU/mL) is determined.
- Data Analysis: The change in \log_{10} CFU/mL over time is plotted for each condition.


- Synergy: A \geq 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
- Bactericidal activity: A \geq 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Visualizing the Experimental Workflow

The following diagrams illustrate the workflows for the checkerboard and time-kill assays.

[Click to download full resolution via product page](#)

Caption: Workflow for the Checkerboard Synergy Assay.

[Click to download full resolution via product page](#)

Caption: Workflow for the Time-Kill Synergy Assay.

Conclusion

The in vitro evidence strongly suggests that the combination of eravacycline and colistin exhibits synergistic or additive activity against a range of multidrug-resistant Gram-negative pathogens, including *Acinetobacter baumannii*, *Klebsiella pneumoniae*, and *Escherichia coli*. This combination holds promise as a potential therapeutic strategy to address the challenges posed by antimicrobial resistance. The provided data and experimental protocols serve as a valuable resource for further research and development in this critical area. Further in vivo studies are necessary to validate these in vitro findings and to establish the clinical utility of this antibiotic combination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In vitro activity of eravacycline in combination with colistin against carbapenem-resistant *A. baumannii* isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gazimedj.com [gazimedj.com]
- 6. Antibacterial activity of eravacycline against *Klebsiella pneumoniae* isolates: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eravacycline -Synergistic activity with other antimicrobials in carbapenem resistant isolates of *Escherichia coli* and *Acinetobacter baumannii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An assessment of cefiderocol's synergistic effects with eravacycline, colistin, meropenem, levofloxacin, ceftazidime/avibactam, and tobramycin against carbapenem-resistant and -susceptible *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Synergy of Colistin Combinations against Colistin-Resistant *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Klebsiella pneumoniae* Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eravacycline and Colistin: A Synergistic Alliance Against Multidrug-Resistant Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560568#synergy-testing-of-eravacycline-with-colistin-against-mdr-pathogens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com